![molecular formula C11H10N4O B3023605 3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one CAS No. 135131-00-9](/img/structure/B3023605.png)
3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
Overview
Description
The compound "3,3a-Dihydro-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a][1,2,4]triazine family, which is a class of heterocyclic compounds that have been the subject of various synthetic studies due to their potential biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis, molecular structure analysis, and chemical reactions of related compounds, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a][1,2,4]triazine derivatives involves various strategies, including the reaction of malononitrile and ethyl cyanoacetate with pyrazole-5-diazonium salts to yield novel 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines . Another approach includes the borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation to synthesize 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines . Additionally, the coupling of 1-phenyl-3-hydroxy-5-aminopyrazole with diazotized anilines followed by cyclization has been used to create 2-hydroxy-3-arylazopyrazolo[5,1-c]benzo[1,2,4]triazines .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a][1,3,5]triazine derivatives has been elucidated using spectral and X-ray diffraction data, revealing evidence for aromatic delocalization in the pyrazole rings and different conformations adopted by substituents . These structural analyses are crucial for understanding the electronic distribution and potential reactivity of the core structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a][1,2,4]triazine derivatives includes aerial oxidation to give mixtures of oxidized products , diazotization reactions to form new ring systems , and base-catalyzed methylation . These reactions demonstrate the versatility of the pyrazolo[1,5-a][1,2,4]triazine scaffold in undergoing various chemical transformations, which could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a][1,2,4]triazine derivatives are influenced by their molecular structure. For instance, the absence of hydrogen bonds and the presence of pi-stacking interactions in the crystal structures can affect the compound's solubility and stability . The reactivity towards different reagents, as shown in the synthesis and chemical reactions analysis, also provides insight into the compound's chemical properties, such as susceptibility to oxidation and potential for functionalization .
Mechanism of Action
Target of Action
Similar compounds such as azolo [x,y- c ] [1,2,4]triazines have been known to target specific proteins or enzymes that are dysregulated in diseases .
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine, have been found to inhibit ergosterol synthesis and block the p450-dependent enzyme (cyp 51) .
Biochemical Pathways
For instance, azolo [X,Y- c ] [1,2,4]triazines have been found to have structural similarity with known antiviral drugs and purine antimetabolites .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines and inhibition effects against certain pathogens .
Action Environment
It’s worth noting that the synthesis and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
2-phenyl-3a,5-dihydro-3H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11-10-6-9(8-4-2-1-3-5-8)14-15(10)7-12-13-11/h1-5,7,10H,6H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGKWUWGBBMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NN=CN2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928891 | |
Record name | 2-Phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135131-00-9 | |
Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135131009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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